6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is characterized by its fused benzene and pyrazine rings. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The presence of a methoxy group at the 6-position and the dihydroquinoxaline structure contribute to its unique chemical behavior and reactivity.
The compound can be synthesized through various chemical reactions involving starting materials such as o-phenylenediamines and diketones or other electrophilic species. Research has documented multiple synthetic pathways that yield 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one with varying degrees of efficiency and yield.
6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is classified as a dihydroquinoxaline derivative, which is part of a broader category of quinoxaline compounds. These compounds are known for their diverse pharmacological properties and are often explored in medicinal chemistry.
The synthesis of 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with an appropriate diketone under acidic or basic conditions.
The molecular structure of 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one features:
The molecular formula for 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is , with a molecular weight of approximately 178.20 g/mol. The compound exhibits characteristic peaks in NMR spectroscopy that confirm its structure, including signals corresponding to the methoxy group and the hydrogen atoms on the quinoxaline ring .
6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo several chemical reactions:
The reactivity of this compound is influenced by its functional groups. For instance:
The biological activity of 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is thought to be linked to its ability to interact with various biological targets:
Studies have indicated that derivatives of 3,4-dihydroquinoxalin-2(1H)-ones exhibit significant antibacterial activity against various strains, suggesting a promising avenue for further research into their mechanisms .
Relevant analytical techniques such as NMR, mass spectrometry, and infrared spectroscopy are essential for characterizing these properties accurately .
6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one has several notable applications:
Research continues to explore its full range of biological activities and potential applications in medicinal chemistry .
The dihydroquinoxalinone core serves as a molecular platform for designing inhibitors targeting essential biological processes, with its most prominent application being in antimitotic cancer therapeutics. Structural biology studies have revealed that this scaffold optimally occupies the colchicine binding site of tubulin, disrupting microtubule assembly and triggering apoptosis in rapidly dividing cancer cells. The planar aromatic region facilitates π-stacking interactions with hydrophobic residues (e.g., β-tubulin’s Leu248, Ala250, and Leu255), while the lactam carbonyl forms a critical hydrogen bond with α-tubulin’s Thr179 residue [2] [7]. This dual binding mode confers significant advantages over other chemotypes:
Overcoming Multidrug Resistance: Dihydroquinoxalinone derivatives retain potency against cancer cell lines overexpressing P-glycoprotein efflux pumps and βIII-tubulin isoforms, major resistance mechanisms limiting taxane and vinca alkaloid efficacy. For instance, pyrimidine dihydroquinoxalinone derivatives (e.g., compound 12k) exhibited IC₅₀ values of 0.2 nM against PC-3/TxR prostate cancer cells, which show 142-fold resistance to paclitaxel (IC₅₀ = 85.2 nM) [2].
Enhanced Metabolic Stability: Strategic modifications to the dihydroquinoxalinone framework significantly improve metabolic half-life. Analogues like 12k demonstrated >300 minutes half-life in liver microsomes compared to earlier generation compounds with half-lives of 19-84 minutes [2]. This stability profile enables sustained therapeutic exposure and reduced dosing frequency.
Table 1: Antiproliferative Potency of Dihydroquinoxalinone Derivatives in Cancer Cell Lines
Compound ID | A375 Melanoma IC₅₀ (nM) | MDA-MB-231 Breast Cancer IC₅₀ (nM) | PC-3 Prostate Cancer IC₅₀ (nM) | PC-3/TxR IC₅₀ (nM) |
---|---|---|---|---|
Colchicine | 14.8 ± 2.5 | 17.1 ± 3.29 | 21.1 ± 3.75 | 55.1 ± 6.72 |
Paclitaxel | 12.7 ± 1.5 | 5.4 ± 1.1 | 0.6 ± 0.1 | 85.2 ± 7.2 |
1e | 1.69 ± 0.1 | 2.6 ± 0.4 | 2.0 ± 0.4 | ND |
12k | 0.6 ± 0.1 | 7.2 ± 2.1 | <1.0 | 1.6 ± 0.2 |
The scaffold’s synthetic versatility enables rational optimization of drug-like properties. X-ray crystallography-guided design led to analogues with improved water solubility (26.4 μg/mL for compound 1e versus 7.8 μg/mL for earlier derivatives), addressing a critical limitation in pharmaceutical development [2] [7]. Furthermore, ring modifications such as carbon chain compression, heteroatom incorporation, and N-methylation (e.g., 6-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one) fine-tune tubulin binding affinity and cellular permeability [6]. These advances culminated in compounds exhibiting significant in vivo efficacy; compound 12k suppressed tumor growth by >80% in taxane-resistant prostate cancer xenografts at 2.5 mg/kg intravenous dosing [2].
The methoxy group at the C6 position of the dihydroquinoxalinone scaffold exerts multifaceted influences on molecular interactions and pharmacokinetic behavior. Positioned ortho to the nitrogen bridgehead and meta to the lactam carbonyl, this substituent demonstrates electronic and steric effects critical for target engagement:
Electron Donation and Conformational Effects: The methoxy group’s +M effect increases electron density across the aromatic ring, enhancing π-stacking interactions with hydrophobic regions near the colchicine binding site. X-ray crystallographic analyses of tubulin-bound 6-methoxy derivatives reveal displacement of the colchicine A-ring and formation of van der Waals contacts with β-tubulin’s Val238 and Ala316 residues [4] [7]. This precise positioning is unattainable with unsubstituted or alternatively substituted analogues. Additionally, the oxygen’s steric bulk induces a slight out-of-plane torsion (approximately 7°) that optimizes hydrophobic surface complementarity [7].
Metabolic Stability Enhancement: Comparative studies demonstrate that 6-methoxy substitution shields adjacent metabolic soft spots, particularly against cytochrome P450 3A4-mediated oxidation. Non-methoxylated analogues undergo rapid C5 and C7 hydroxylation, whereas the 6-methoxy derivative 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) exhibited a 3.5-fold longer microsomal half-life than its des-methoxy counterpart [4]. This modification also reduces glucuronidation susceptibility at the C7 position.
Table 2: Impact of C6 Substitution on Biological Activity in Dihydroquinoxalinone Analogues
C6 Substituent | Tubulin Polymerization IC₅₀ (μM) | Colchicine Binding Inhibition (% at 5μM) | log P | A375 Melanoma IC₅₀ (nM) |
---|---|---|---|---|
H (Unsubstituted) | 1.42 ± 0.21 | 67 ± 8 | 3.85 | 15.4 ± 2.1 |
OCH₃ (6-Methoxy) | 0.77 ± 0.13 | 99 ± 3 | 4.12 | 0.6 ± 0.1 |
Cl (6-Chloro) | 1.85 ± 0.34 | 58 ± 7 | 5.02 | 32.7 ± 4.8 |
OCHF₂ (6-Difluoromethoxy) | 1.23 ± 0.19 | 78 ± 6 | 4.78 | 8.9 ± 1.3 |
The synthetic accessibility of 6-methoxy precursors further enhances this scaffold’s utility. 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one serves as a key intermediate for dihydroquinoxalinone synthesis via Schmidt rearrangement or lactamization reactions [8]. This commercial availability (CAS 1078-19-9) facilitates large-scale production and structural diversification, supporting drug discovery programs focused on optimizing this pharmacophore for clinical translation [8]. The convergence of synthetic accessibility, target engagement precision, and ADME optimization underscores why 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one remains a cornerstone structure in antimitotic drug development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9